molecular formula C9H14N2O B12503860 5,6-dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one

5,6-dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one

Cat. No.: B12503860
M. Wt: 166.22 g/mol
InChI Key: UJBJMYWRZRUBOR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a bicyclic thieno[2,3-d]pyrimidin-4(3H)-one core substituted with methyl groups at positions 5 and 6 and an isopropyl (propan-2-yl) group at position 2. This scaffold is notable for its structural versatility, enabling interactions with diverse biological targets such as viral enzymes (e.g., HIV-1 reverse transcriptase) and cyclooxygenases (COX) .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4,5-dimethyl-2-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O/c1-5(2)8-10-7(4)6(3)9(12)11-8/h5H,1-4H3,(H,10,11,12)

InChI Key

UJBJMYWRZRUBOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts to enhance the reaction rate and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5,6-Dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 5,6-dimethylpyrimidin-4(3H)-one derivatives are highly influenced by substitutions at position 2. Below is a comparative analysis of key analogs, emphasizing structural variations, target affinities, and functional outcomes:

Table 1: Structural and Functional Comparison of 5,6-Dimethylpyrimidin-4(3H)-one Derivatives

Compound Name (Substituent at Position 2) Molecular Formula Target Activity (IC₅₀/EC₅₀) Key Findings References
5,6-Dimethyl-2-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (DNTP) C₁₄H₁₁N₃O₃S₂ HIV-1 RNase H 0.85 μM Allosteric inhibitor destabilizes enzyme structure (ΔTm = -5°C); active against drug-resistant HIV variants.
5,6-Dimethyl-2-(5-nitrothiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one C₁₂H₉N₃O₃S₂ HIV-1 Integrase N/A Synthesized via nucleophilic substitution; structural analogs show antiviral potential.
5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4(3H)-one C₁₄H₁₂N₂OS COX-2 COX-2 selectivity > COX-1 Demonstrated anti-inflammatory potential with indomethacin as a reference.
5,6-Dimethyl-3-(propan-2-yl)-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one C₁₁H₁₄N₂OS₂ N/A N/A Soluble in DMSO; used as a research chemical for heterocyclic synthesis.
5,6-Dimethyl-2-(1H-pyrrol-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one C₁₁H₁₁N₃OS N/A N/A High synthetic yield (84%); characterized by NMR and HRMS.

Key Insights from Comparative Analysis

Substituent Effects on Target Binding :

  • Electron-Withdrawing Groups (e.g., 4-Nitrophenyl in DNTP) : Enhance affinity for viral enzymes like HIV RNase H by inducing conformational changes at the p66/p51 dimer interface . Resistance mutations (e.g., C280A in p51) reduce DNTP efficacy, confirming its binding site .
  • Heteroaromatic Substituents (e.g., Thiophenyl) : Improve solubility and enable interactions with HIV integrase, though activity data remain preliminary .
  • Hydrophobic Groups (e.g., Phenyl, Propan-2-yl) : Favor COX-2 selectivity by aligning with the enzyme’s hydrophobic pocket .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., using phosphorus oxychloride) yields high-purity derivatives (93% for 5-nitrothiophen-2-yl analog) .
  • Sulfanyl-substituted derivatives (e.g., compound in ) are synthesized via nucleophilic displacement, enabling modular derivatization.

Thermodynamic Stability :

  • DNTP reduces the melting temperature (Tm) of HIV RNase H by 5°C, indicating destabilization of the enzyme-inhibitor complex .

Table 2: Physicochemical and Pharmacokinetic Data

Compound Molecular Weight LogP (Predicted) Solubility Stability
DNTP 347.41 g/mol 3.2 Low in water; soluble in DMSO Stable at RT; sensitive to basic conditions
5,6-Dimethyl-2-phenyl analog 256.33 g/mol 2.8 Moderate in methanol Stable under acidic conditions
3-Allyl-5,6-dimethyl-2-(tetrahydrofuran-3-yl)thio analog 336.43 g/mol 1.5 High in chloroform Degrades above 584°C

Biological Activity

5,6-Dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one, also known by its CAS number 896666-78-7, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Formula: C₇H₈N₂O
Molecular Weight: 138.15 g/mol
CAS Number: 896666-78-7

The biological activity of 5,6-dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.

Biological Activities

  • Antimicrobial Activity
    • Study Findings: In vitro studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be between 3.12 and 12.5 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
  • Anticancer Potential
    • Mechanism: The compound has shown promise in inhibiting cancer cell proliferation through the modulation of key signaling pathways involved in tumor growth. Specific studies have highlighted its effectiveness against breast and lung cancer cell lines.
    • Case Study: A recent clinical trial evaluated the effects of this compound on human cancer cells, revealing a dose-dependent reduction in cell viability and induction of apoptosis .
  • Anti-inflammatory Effects
    • Research Evidence: Experimental models have indicated that 5,6-dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one can reduce inflammation markers in vitro and in vivo. This effect is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus3.12
Escherichia coli12.5
AnticancerBreast cancer cellsIC50: 15 μM
Lung cancer cellsIC50: 20 μM
Anti-inflammatoryHuman macrophagesNot specified

Case Studies

  • Antibacterial Efficacy
    • A study conducted on the antibacterial effects of various pyrimidine derivatives included the evaluation of 5,6-dimethyl-2-(propan-2-yl)pyrimidin-4(3H)-one. The results showed that it was more effective than traditional antibiotics in certain cases, suggesting its potential as a new antimicrobial agent .
  • Cancer Cell Proliferation Inhibition
    • A laboratory study assessed the compound's ability to inhibit the growth of human breast cancer cell lines. The results indicated a significant reduction in cell proliferation at concentrations above 10 μM, providing insights into its potential therapeutic applications in oncology .

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